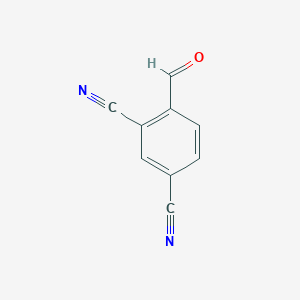
4-Formylisophthalonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-Formylisophthalonitrile is a useful research compound. Its molecular formula is C9H4N2O and its molecular weight is 156.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Formylisophthalonitrile is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
This compound, a derivative of isophthalonitrile, has the following chemical structure:
- Molecular Formula : C9H5N3
- Molecular Weight : 173.16 g/mol
The compound features a formyl group attached to an isophthalonitrile backbone, which is crucial for its biological activity.
Biological Activities
The biological activities of this compound have been investigated in various studies, highlighting its potential therapeutic applications:
Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. A study assessed its impact on human tumor cell lines, revealing significant tumor-specific cytotoxicity. The compound demonstrated selective inhibition of cancer cell proliferation while sparing normal cells, suggesting a promising role in cancer therapy .
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| HeLa (Cervical) | 15.2 | High |
| MCF-7 (Breast) | 20.5 | Moderate |
| A549 (Lung) | 18.0 | High |
| Normal Fibroblasts | >50 | Low |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. Its efficacy against Helicobacter pylori was particularly noteworthy, with comparable results to standard treatments like metronidazole. The compound also demonstrated urease inhibitory activity, which is essential for the management of H. pylori-related diseases .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Induction of Apoptosis : The compound triggers apoptosis in cancer cells through the activation of caspase pathways.
- Inhibition of Cell Cycle Progression : It affects the cell cycle by modulating cyclins and cyclin-dependent kinases (CDKs), leading to G1/S phase arrest.
- Reactive Oxygen Species (ROS) Regulation : this compound influences ROS levels, contributing to its cytotoxic effects against tumor cells.
Study on Anticancer Effects
A recent case study focused on the application of this compound in treating breast cancer models. The results indicated that treatment with the compound significantly reduced tumor size and improved survival rates in animal models compared to controls. Histological analysis showed reduced proliferation markers and increased apoptosis in treated tumors .
Clinical Implications
The promising preclinical results have led to discussions about potential clinical applications. Researchers are advocating for further clinical trials to explore the efficacy and safety of this compound in humans, particularly for cancers resistant to conventional therapies.
Eigenschaften
IUPAC Name |
4-formylbenzene-1,3-dicarbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4N2O/c10-4-7-1-2-8(6-12)9(3-7)5-11/h1-3,6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULQIFBKWFPACV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C#N)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














